p-Acetyl-N-(alpha-methyl benzyl) aniline
Description
p-Acetyl-N-(alpha-methyl benzyl) aniline is an aromatic amine derivative characterized by a para-acetyl (-COCH₃) group on the benzene ring and an N-substituted alpha-methyl benzyl moiety.
Synthetically, such compounds are often prepared via N-alkylation reactions, where aniline derivatives react with benzyl alcohols or halides in the presence of catalysts like Fe/Al-SBA-15 , palladacycles , or bipyridyl metal-organic frameworks . The para-substitution pattern is achieved through directing effects of the acetyl group, contrasting with the meta-selectivity challenges noted in other systems .
Properties
Molecular Formula |
C16H17NO |
|---|---|
Molecular Weight |
239.31 g/mol |
IUPAC Name |
1-[4-(1-phenylethylamino)phenyl]ethanone |
InChI |
InChI=1S/C16H17NO/c1-12(14-6-4-3-5-7-14)17-16-10-8-15(9-11-16)13(2)18/h3-12,17H,1-2H3 |
InChI Key |
ODGMSBRJISGAFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=CC=C(C=C2)C(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Group Variations
The table below compares p-Acetyl-N-(alpha-methyl benzyl) aniline with key analogues:
*Calculated based on molecular formula C₁₆H₁₇NO.
Key Research Findings
Steric and Electronic Effects
- Para-acetyl groups direct electrophilic substitutions para to the amine, unlike meta-carbonyl phenols/anilines, which require specialized catalysts .
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